Agropine

Descripción

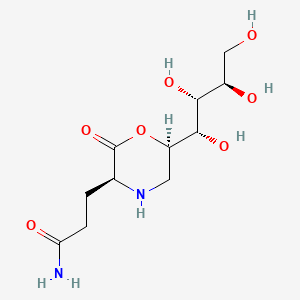

Structure

3D Structure

Propiedades

Número CAS |

70699-77-3 |

|---|---|

Fórmula molecular |

C11H20N2O7 |

Peso molecular |

292.29 g/mol |

Nombre IUPAC |

3-[(3S,6R)-2-oxo-6-[(1S,2R,3R)-1,2,3,4-tetrahydroxybutyl]morpholin-3-yl]propanamide |

InChI |

InChI=1S/C11H20N2O7/c12-8(16)2-1-5-11(19)20-7(3-13-5)10(18)9(17)6(15)4-14/h5-7,9-10,13-15,17-18H,1-4H2,(H2,12,16)/t5-,6+,7+,9+,10+/m0/s1 |

Clave InChI |

HCWLJSDMOMMDRF-SZWOQXJISA-N |

SMILES |

C1C(OC(=O)C(N1)CCC(=O)N)C(C(C(CO)O)O)O |

SMILES isomérico |

C1[C@@H](OC(=O)[C@@H](N1)CCC(=O)N)[C@H]([C@@H]([C@@H](CO)O)O)O |

SMILES canónico |

C1C(OC(=O)C(N1)CCC(=O)N)C(C(C(CO)O)O)O |

Sinónimos |

(1'-deoxy-D-mannitol-1'-yl)-L-glutamine,1',2'-lactone 1H-Pyrrolo(2,1-c)(1,4)oxazine-1,6(7H)-dione, tetrahydro-3-(1,2,3,4-tetrahydroxybutyl)- agropine |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Agropine Biosynthesis Pathway in Crown Gall Tumors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crown gall disease, incited by the soil phytopathogen Agrobacterium tumefaciens, represents a unique instance of inter-kingdom genetic transfer. The bacterium transfers a segment of its Ti (tumor-inducing) plasmid, known as the T-DNA, into the plant genome. Expression of T-DNA genes within the plant cell leads to the formation of a tumorous growth, or crown gall, and the synthesis of specialized metabolites called opines. These opines serve as a crucial source of carbon and nitrogen for the colonizing bacteria.

This technical guide provides a comprehensive overview of the biosynthesis of agropine, a mannityl family opine. The pathway is of significant interest to researchers studying plant-pathogen interactions, metabolic engineering, and as a potential target for novel drug development strategies aimed at controlling crown gall disease. This document details the enzymatic reactions, the genetic basis of the pathway, quantitative data where available, and detailed experimental protocols for studying this compound biosynthesis.

The this compound Biosynthesis Pathway

This compound biosynthesis is a multi-step enzymatic process that occurs within the transformed plant cells of the crown gall tumor. The pathway begins with the formation of mannopine, which is then cyclized to produce this compound. The genes encoding the enzymes for this pathway are located on the T-DNA of the Ti plasmid and are expressed by the plant's cellular machinery.

The key enzymatic steps are:

-

Mannopine Synthesis : This reaction is catalyzed by two enzymes encoded by the mas1' and mas2' genes. While the precise mechanism of the Mas2' enzyme has not been experimentally demonstrated, it is thought to condense glucose with glutamine. The resulting intermediate is then reduced by the NADH-dependent oxidoreductase, mannopine synthase (Mas1'), to form mannopine.[1]

-

This compound Synthesis : Mannopine is subsequently lactonized by the enzyme this compound synthase (Ags), encoded by the ags gene, to form this compound.[1]

Genetic Organization

The genes responsible for this compound biosynthesis, mas1', mas2', and ags, are located on the TR-DNA (right part of the T-DNA) of octopine-type Ti plasmids. These genes are clustered together and are co-regulated. The mas1' and mas2' genes are controlled by a bidirectional promoter, which also exhibits responsiveness to plant hormones.

Quantitative Data

Quantitative data on the kinetic properties of the biosynthetic enzymes, mannopine synthase and this compound synthase, are not extensively available in the current literature. However, data on opine and phytohormone levels in crown gall tumors provide valuable insights into the metabolic environment where this compound synthesis occurs.

| Parameter | Value | Tumor Type/Condition | Reference |

| Phytohormone Levels | |||

| trans-Zeatin Riboside | 48 pmol/g | Wild-type A348 tobacco tumors | [2] |

| 0.54 pmol/g | tmr mutant tobacco tumors | [2] | |

| 1,400 pmol/g | tms mutant tobacco tumors | [2] | |

| Indole-3-acetic acid (IAA) | 295 pmol/g | Wild-type A348 tobacco tumors | [2] |

| 129 pmol/g | tmr mutant tobacco tumors | [2] | |

| 70 pmol/g | tms mutant tobacco tumors | [2] | |

| Opine Levels | |||

| Octopine | High levels | Undifferentiated tobacco tumors | [1] |

| 1-240 times higher than normal tissue | Tobacco and sunflower tumors | [1] | |

| ~20-fold higher | Biotype 3 grapevine tumors vs. Biotype 1 | [2] |

Experimental Protocols

Protocol 1: Extraction of Opines from Crown Gall Tissue

This protocol describes a general method for the extraction of opines from plant tumor tissue, which can then be used for qualitative or quantitative analysis.

Materials:

-

Crown gall tumor tissue

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction buffer (e.g., 80% methanol)

-

Microcentrifuge tubes

-

Centrifuge

Procedure:

-

Harvest fresh crown gall tumor tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer a known weight of the powdered tissue (e.g., 100 mg) to a microcentrifuge tube.

-

Add 1 mL of pre-chilled 80% methanol to the tube.

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Incubate the mixture on ice for 30 minutes, with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new, clean microcentrifuge tube. This supernatant contains the opines.

-

The extract can be stored at -20°C prior to analysis. For HPLC analysis, the extract may need to be filtered through a 0.22 µm filter.

Protocol 2: In Vitro Enzyme Assay for Mannopine Synthase (Mas1')

Materials:

-

Purified recombinant Mas1' enzyme

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)

-

[¹⁴C]-labeled glucose (substrate)

-

Glutamine (substrate)

-

NADH (cofactor)

-

Stop solution (e.g., 1 M HCl)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, a known concentration of glutamine, and NADH.

-

Initiate the reaction by adding a known amount of purified Mas1' enzyme and [¹⁴C]-labeled glucose. The final reaction volume should be standardized (e.g., 100 µL).

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time period (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding an equal volume of the stop solution.

-

The product, [¹⁴C]-mannopine, can be separated from the unreacted [¹⁴C]-glucose using thin-layer chromatography (TLC) or ion-exchange chromatography.

-

The amount of radioactive product formed is quantified by liquid scintillation counting.

-

Enzyme activity can be calculated as the amount of product formed per unit time per amount of enzyme.

-

For kinetic analysis, the concentration of one substrate can be varied while keeping the others at saturating concentrations to determine Km and Vmax.

Signaling Pathways Regulating this compound Biosynthesis

The expression of the mas genes, and by extension this compound biosynthesis, is known to be regulated by the plant hormones auxin and cytokinin, which are themselves produced in high levels in crown gall tumors due to the expression of other T-DNA genes (iaaM, iaaH, and ipt).

The mas promoter contains cis-regulatory elements that respond to auxin.[2] The signaling pathway likely involves auxin binding to its receptor, leading to the degradation of Aux/IAA repressor proteins. This derepresses Auxin Response Factors (ARFs), which can then bind to Auxin Response Elements (AuxREs) in the mas promoter, activating transcription. Cytokinin enhances this auxin-induced expression, though the precise mechanism of this synergistic interaction at the mas promoter is not fully elucidated. It is known that cytokinin signaling involves a two-component system leading to the activation of Type-B Arabidopsis Response Regulators (ARRs), which are transcription factors.

Conclusion

The this compound biosynthesis pathway is a fascinating example of metabolic engineering by a plant pathogen. While the key genes and enzymatic steps have been identified, there remains a need for more detailed biochemical and quantitative studies to fully elucidate the kinetic properties of the biosynthetic enzymes and the precise regulatory networks that control their expression. The protocols and information provided in this guide offer a solid foundation for researchers to further investigate this important pathway, which may lead to new strategies for the control of crown gall disease and provide valuable insights into plant metabolic regulation.

References

Agropine: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agropine, a unique heterocyclic compound derived from plants, plays a significant role in the intricate biochemical interactions between the soil bacterium Agrobacterium tumefaciens and its host plants. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. It details its biosynthesis and metabolism, biological functions, and includes a foundational experimental protocol for its extraction. This document is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, plant pathology, and drug discovery.

Chemical Structure and Physicochemical Properties

This compound is classified as a member of the mannityl family of opines. Its structure is characterized by a lactone ring formed from the precursor, mannopine.

Chemical Identity

| Identifier | Value | Source |

| Molecular Formula | C₁₁H₂₀N₂O₇ | --INVALID-LINK-- |

| Molecular Weight | 292.29 g/mol | --INVALID-LINK-- |

| IUPAC Name | 3-[(3S,6R)-2-oxo-6-[(1S,2R,3R)-1,2,3,4-tetrahydroxybutyl]morpholin-3-yl]propanamide | --INVALID-LINK-- |

| InChI Key | HCWLJSDMOMMDRF-SZWOQXJISA-N | --INVALID-LINK-- |

| Canonical SMILES | C1C(OC(=O)C(N1)CCC(=O)N)C(C(C(CO)O)O)O | --INVALID-LINK-- |

| CAS Number | 70699-77-3 | --INVALID-LINK-- |

Physicochemical Data

| Property | Value | Method | Source |

| XLogP3 | -3.7 | Computed | --INVALID-LINK-- |

| Melting Point | Data not available | - | - |

| Boiling Point | Data not available | - | - |

| Solubility | Data not available | - | - |

| pKa | Data not available | - | - |

Spectral Data

Detailed NMR and mass spectrometry data for this compound are not widely published. A key early study reported obtaining a mass spectrum of this compound, which was identical to that of an authentic sample.[1][2] However, the spectrum itself is not provided in the publication. Further research is required to obtain and publish comprehensive ¹H-NMR, ¹³C-NMR, and mass spectra for this compound.

Biosynthesis and Metabolism

This compound is a product of the metabolic machinery of crown gall tumors, which are induced by the transfer of a specific segment of DNA (T-DNA) from the Ti plasmid of Agrobacterium tumefaciens into the plant genome.

Biosynthesis Pathway

The biosynthesis of this compound is a two-step process that occurs within the transformed plant cells:

-

Mannopine Synthesis : The first step involves the reductive condensation of D-mannose and L-glutamine, a reaction catalyzed by the enzyme mannopine synthase (Mas). This enzyme is encoded by the mas gene located on the T-DNA.

-

Lactonization : The resulting mannopine undergoes an intramolecular cyclization to form the lactone, this compound. This step is catalyzed by the enzyme mannopine cyclase, which is encoded by the ags gene, also located on the T-DNA.[3][4]

References

The Discovery and Historical Context of Agropine: A Technical Guide

An in-depth exploration of the discovery, biosynthesis, and historical significance of the opine, agropine, for researchers, scientists, and drug development professionals.

Introduction

This compound, a heterocyclic sugar derivative, represents a significant milestone in the study of plant-microbe interactions and the broader field of genetic engineering. First identified in crown gall tumors, its discovery was pivotal in solidifying the "opine concept," a cornerstone of our understanding of the parasitic relationship between Agrobacterium tumefaciens and its plant hosts. This technical guide provides a comprehensive overview of the discovery of this compound, its historical context, biochemical properties, and the experimental methodologies that were instrumental in its characterization.

Historical Context and Discovery

The story of this compound is intrinsically linked to the study of crown gall disease, a plant tumorigenesis induced by the bacterium Agrobacterium tumefaciens. In the 1970s, researchers established that the bacterium transfers a segment of its tumor-inducing (Ti) plasmid, known as the T-DNA, into the plant genome. This T-DNA carries genes that not only trigger tumor formation but also direct the synthesis of novel compounds called opines.

Initially, two main classes of opines, octopine and nopaline, were identified in crown gall tumors. The "opine concept" proposed that these compounds serve as a specific nutrient source for the inciting Agrobacterium strain, which possesses the corresponding genes for their catabolism. However, the existence of "null-type" tumors, which produced neither octopine nor nopaline, presented a challenge to this theory.

In 1980, a seminal paper by Guyon, Chilton, Petit, and Tempé provided the missing piece of the puzzle.[1][2][3] They investigated these "null-type" tumors and, through a process of "biological enrichment," isolated a novel opine.[1][3] This compound was shown to be identical to a substance recently discovered in octopine-type tumors and was named this compound.[1][3] This discovery provided compelling evidence for the generality of the opine concept, demonstrating that different strains of Agrobacterium induce the synthesis of specific opines to create a favorable niche for their proliferation.

Physicochemical Properties of this compound

This compound is a member of the mannityl family of opines.[4] Its chemical structure is (1'-deoxy-D-mannitol-1'-yl)-L-glutamine,1',2'-lactone. Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₀N₂O₇ | [5] |

| Molecular Weight | 292.29 g/mol | [5] |

| IUPAC Name | 3-[(3S,6R)-2-oxo-6-[(1S,2R,3R)-1,2,3,4-tetrahydroxybutyl]morpholin-3-yl]propanamide | [5] |

| CAS Number | 70699-77-3 | [3] |

Experimental Protocols

The isolation and characterization of this compound relied on a combination of microbiological, biochemical, and analytical techniques characteristic of the era.

Isolation of this compound by Biological Enrichment

The initial isolation of this compound from "null-type" crown gall tumors was achieved through a clever bioassay termed "biological enrichment."[1][3] This method exploited the specific nutritional advantage that opines confer on the bacteria that induce their synthesis.

Protocol:

-

Tumor Homogenization: Crown gall tumor tissue, induced by a "null-type" Agrobacterium strain (e.g., Bo542), was homogenized in a suitable buffer.[1]

-

Bacterial Growth Assay: The crude tumor extract was used as the sole carbon and nitrogen source in a minimal growth medium.[1]

-

Selective Growth: This medium was inoculated with either the "null-type" Agrobacterium strain (capable of catabolizing the unknown opine) or a control strain lacking a Ti plasmid.[1]

-

Enrichment: The "null-type" strain exhibited significant growth, indicating the presence of a utilizable nutrient in the tumor extract, while the control strain did not.[1]

-

Purification: The active compound (this compound) was then purified from the tumor extract through successive chromatographic steps, guided by the biological assay at each stage. The exact chromatographic methods used in the original paper were not detailed but likely involved techniques common at the time, such as paper chromatography and ion-exchange chromatography.[1]

Characterization Techniques

High-Voltage Paper Electrophoresis (HVPE): This technique was a standard method for separating charged molecules like amino acids and their derivatives, including opines.[6][7][8][9]

Protocol Outline:

-

Sample Application: A small spot of the purified opine solution is applied to a sheet of chromatography paper.

-

Electrophoresis: The paper is wetted with a buffer of a specific pH and placed in an electrophoresis chamber with a high voltage applied across the paper.

-

Separation: Charged molecules migrate towards the oppositely charged electrode at a rate dependent on their charge-to-mass ratio.

-

Visualization: The separated compounds are visualized by staining (e.g., with ninhydrin for amino groups) or by their radioactivity if radiolabeled precursors were used.

Mass Spectrometry: The definitive identification of this compound was achieved through mass spectrometry.[1][3] In the late 1970s and early 1980s, techniques for analyzing non-volatile, polar molecules like amino acid derivatives were evolving.[10][11][12]

Methodological Context:

-

Ionization: While modern techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) were not yet widely available, methods such as field desorption (FD) or fast atom bombardment (FAB) were emerging for the analysis of such compounds. These "soft ionization" techniques were crucial for obtaining the molecular ion peak without significant fragmentation.[11][12]

-

Analysis: The mass spectrum would have provided the molecular weight of the compound, and fragmentation patterns would have offered clues to its structure, which were then compared to known compounds or synthesized standards.

Biosynthesis of this compound

The biosynthesis of this compound in transformed plant cells is a multi-step enzymatic process encoded by genes located on the T-DNA of the Ti plasmid.[10] Specifically, three genes from the T-right (TR) region of octopine-type Ti plasmids are involved: mannopine synthase 1' (mas1'), mannopine synthase 2' (mas2'), and this compound synthase (ags).[5][13][14]

The pathway begins with the synthesis of mannopine, the precursor to this compound. The mas1' and mas2' genes work in concert to catalyze the reductive condensation of a sugar and an amino acid.[5][13][14] The final step is the lactonization of mannopine to form the cyclic structure of this compound, a reaction catalyzed by the enzyme this compound synthase (also known as mannopine cyclase), the product of the ags gene.[4][15][16]

Below is a DOT script representation of the this compound biosynthesis pathway.

Caption: The biosynthetic pathway of this compound from glucose and L-glutamine.

Experimental Workflow for this compound Discovery

The logical flow of experiments that led to the discovery and characterization of this compound can be visualized as follows.

Caption: The experimental workflow for the discovery and identification of this compound.

Conclusion

The discovery of this compound was a landmark achievement in plant pathology and molecular biology. It not only validated and expanded the opine concept but also paved the way for a deeper understanding of the intricate molecular dialogue between Agrobacterium and its plant hosts. The methodologies employed in its discovery, from biological enrichment to early mass spectrometry, highlight the ingenuity of researchers in an era of rapidly advancing biochemical techniques. For today's scientists, the story of this compound serves as a powerful example of how fundamental research into seemingly niche biological phenomena can lead to profound insights with far-reaching implications for biotechnology and genetic engineering.

References

- 1. pnas.org [pnas.org]

- 2. This compound in "null-type" crown gall tumors: Evidence for generality of the opine concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. High-Voltage Paper Electrophoresis (HVPE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Improved high-resolution high-voltage paper electrophoresis system for use in screening for aminoacidopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. High-voltage paper electrophoresis (HVPE) of cell-wall building blocks and their metabolic precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. masspec.scripps.edu [masspec.scripps.edu]

- 12. History of mass spectrometry - Wikipedia [en.wikipedia.org]

- 13. The mannopine synthase promoter contains vectorial cis-regulatory elements that act as enhancers and silencers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dual promoter of Agrobacterium tumefaciens mannopine synthase genes is regulated by plant growth hormones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Purification and characterization of catabolic mannopine cyclase encoded by the Agrobacterium tumefaciens Ti plasmid pTi15955 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Genetic Architecture of Agropine Synthesis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agropine, a unique derivative of glutamic acid and a sugar lactone, is a member of the opine family of compounds produced in plant crown gall tumors induced by Agrobacterium tumefaciens. The synthesis of this compound is a sophisticated biological process directed by genes located on the transferred DNA (T-DNA) of the tumor-inducing (Ti) plasmid of Agrobacterium. This technical guide provides an in-depth exploration of the genetic basis of this compound synthesis, detailing the key genes, their regulation, and the experimental methodologies used to elucidate this fascinating example of inter-kingdom genetic transfer.

Genetic Locus of this compound Synthesis

The genetic determinants for this compound biosynthesis are situated on the T-DNA of octopine-type Ti plasmids. Specifically, they are found within the rightward T-DNA region (TR-DNA). This region is transferred from the bacterium to the plant cell and integrated into the plant genome. The expression of these genes is subsequently carried out by the plant's own transcriptional and translational machinery.

The core genes responsible for the this compound biosynthetic pathway are:

-

ags (this compound synthase): This gene encodes the enzyme this compound synthase, which catalyzes the final step in this compound biosynthesis.

-

mas1 and mas2 (mannopine synthase genes): These genes are responsible for the synthesis of mannopine, the precursor to this compound. They encode enzymes that catalyze the reductive condensation of a sugar and an amino acid.

The this compound Biosynthetic Pathway

The synthesis of this compound from its basic precursors is a two-step enzymatic process occurring within the transformed plant cell:

-

Mannopine Synthesis: The enzymes encoded by the mas1 and mas2 genes catalyze the formation of mannopine.

-

This compound Synthesis: this compound synthase, the product of the ags gene, then converts mannopine into this compound.[1]

This pathway highlights a remarkable example of genetic engineering by a prokaryote, which co-opts the host plant's cellular machinery to produce a unique metabolite that the bacterium can then utilize as a source of carbon and nitrogen.

Regulation of this compound Synthesis Genes

The expression of the this compound synthesis genes is tightly regulated, ensuring their transcription only within the transformed plant cell. This regulation occurs at the promoter level.

The ags Promoter

The promoter of the ags gene has been a subject of detailed molecular analysis. Studies involving 5'-deletion mutants have revealed a complex array of regulatory elements within the 314 base pairs upstream of the transcription start site.[2] These include:

-

Positive Regulatory Regions: Four distinct domains that enhance the transcriptional activity of the promoter.

-

Negative Regulatory Element: A region that acts to attenuate promoter strength.[2]

-

TATA Motif: Located between positions -26 and -33, this is a core promoter element essential for the initiation of transcription.

-

CCAAT Box-like Sequences: Found within the TATA proximal domain (-74 to -105), these sequences are also critical for high-level promoter activity.[2]

The mas Promoter

The mas genes are controlled by a bidirectional promoter, a single regulatory region that drives the transcription of both mas1 and mas2 in divergent directions. This promoter is known to be responsive to plant hormones, a key feature given the altered hormonal balance in crown gall tumors. The activity of the mas dual promoters is regulated by auxin and enhanced by cytokinin.[2]

Quantitative Data

While the genetic and regulatory frameworks of this compound synthesis are well-established, specific quantitative data regarding the enzymatic activities and gene expression levels are not extensively available in the public domain. The following table summarizes the type of quantitative data that would be essential for a complete understanding of the system.

| Parameter | Enzyme/Gene | Description | Reported Values |

| Enzyme Kinetics | |||

| Michaelis Constant (Km) | This compound Synthase (Ags) | Substrate concentration at which the enzyme reaction rate is half of Vmax. | Not available |

| Maximum Velocity (Vmax) | This compound Synthase (Ags) | The maximum rate of reaction when the enzyme is saturated with substrate. | Not available |

| Michaelis Constant (Km) | Mannopine Synthase (Mas1/Mas2) | Substrate concentration at which the enzyme reaction rate is half of Vmax. | Not available |

| Maximum Velocity (Vmax) | Mannopine Synthase (Mas1/Mas2) | The maximum rate of reaction when the enzyme is saturated with substrate. | Not available |

| Gene Expression | |||

| Basal Expression Level | ags, mas1, mas2 | Transcript abundance in unstimulated transformed plant cells. | Not available |

| Induced Expression Level | mas1, mas2 | Transcript abundance in response to auxin and cytokinin stimulation. | Not available |

Experimental Protocols

The elucidation of the genetic basis of this compound synthesis has relied on a variety of molecular biology techniques. Below are generalized protocols for key experiments.

Promoter Activity Analysis using Reporter Genes

This protocol describes the general steps to analyze the activity of the ags or mas promoters using a reporter gene like β-glucuronidase (GUS).

a. Plasmid Construction:

- Clone the promoter region of interest (e.g., the 314 bp upstream region of ags) upstream of a promoterless reporter gene (e.g., uidA for GUS) in a binary vector suitable for Agrobacterium-mediated plant transformation.

- Verify the construct by restriction digestion and DNA sequencing.

b. Plant Transformation:

- Introduce the binary vector into a suitable Agrobacterium tumefaciens strain.

- Transform plant tissue (e.g., tobacco leaf discs) using the Agrobacterium-mediated transformation method.

- Select for transformed cells on a medium containing appropriate antibiotics and hormones.

- Regenerate whole transgenic plants.

c. Reporter Gene Assay (GUS Assay):

- Collect tissue samples from the transgenic plants.

- Incubate the tissue in a solution containing the GUS substrate, X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide).

- The presence of a blue color indicates GUS activity, and thus, promoter activity.

- For quantitative analysis, use a fluorometric assay with the substrate 4-methylumbelliferyl-β-D-glucuronide (MUG).

5' Deletion Analysis of a Promoter

This protocol outlines the general procedure for identifying essential regulatory regions within a promoter.

a. Generation of Deletion Constructs:

- Start with a plasmid containing the full-length promoter of interest fused to a reporter gene.

- Use a systematic method, such as exonuclease III digestion or PCR with a series of forward primers, to create a nested set of deletions from the 5' end of the promoter.

- Clone these deletion fragments back into the reporter vector.

b. Analysis of Promoter Activity:

- Transform plants with each of the deletion constructs as described above.

- Perform reporter gene assays on the resulting transgenic plants.

- Compare the reporter gene activity of the different deletion mutants to that of the full-length promoter. A significant drop in activity indicates the removal of a positive regulatory element.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to identify proteins that bind to specific DNA sequences, such as the regulatory elements within a promoter.

a. Preparation of Nuclear Protein Extract:

- Isolate nuclei from transformed plant tissue.

- Extract nuclear proteins using a high-salt buffer.

- Determine the protein concentration of the extract.

b. Probe Labeling:

- Synthesize a short, double-stranded DNA oligonucleotide corresponding to the putative regulatory element.

- Label the oligonucleotide with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).

c. Binding Reaction and Electrophoresis:

- Incubate the labeled probe with the nuclear protein extract in a binding buffer.

- For competition assays, add an excess of unlabeled specific or non-specific competitor DNA.

- Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.

- Visualize the bands by autoradiography or a suitable non-radioactive detection method. A shifted band indicates a protein-DNA interaction.

Visualizations

Caption: Biosynthetic pathway of this compound within a transformed plant cell.

Caption: General workflow for promoter activity analysis.

Caption: Regulation of the bidirectional mas promoter by plant hormones.

References

An In-depth Technical Guide on the Core Relationship Between Agropine and Mannopine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Opines, such as agropine and mannopine, are unique amino acid and sugar derivatives produced in plant crown galls induced by Agrobacterium tumefaciens. These compounds serve as a crucial source of carbon and nitrogen for the colonizing bacteria. The biosynthesis of this compound is intrinsically linked to mannopine, with the former being a lactonized derivative of the latter. This technical guide provides a comprehensive overview of the biochemical relationship between this compound and mannopine synthesis, detailing the enzymatic reactions, the genetic basis, regulatory mechanisms, and the experimental protocols utilized to elucidate these pathways. A thorough understanding of these processes is vital for researchers in plant pathology, bacterial genetics, and for professionals in drug development exploring novel antimicrobial targets.

Introduction

Agrobacterium tumefaciens, a soil-dwelling bacterium, possesses the remarkable ability to transfer a segment of its DNA, known as the T-DNA, from its tumor-inducing (Ti) plasmid into the genome of a host plant. The expression of genes within this T-DNA leads to the formation of crown gall tumors and the synthesis of opines. The type of opines produced is determined by the specific genes present on the T-DNA of the infecting bacterial strain. This guide focuses on the biosynthesis of two such opines: mannopine and its derivative, this compound.

The Biosynthetic Pathway: From Mannopine to this compound

The synthesis of this compound is a two-step process that begins with the formation of mannopine.

Mannopine Synthesis

Mannopine is synthesized through a reductive condensation reaction between a sugar and an amino acid. The key enzymes involved are encoded by the mas1 and mas2 genes, located on the T-DNA.

-

Step 1: Condensation. The first step involves the condensation of D-mannose with L-glutamine. This reaction is catalyzed by the product of the mas2 gene, a dehydratase.

-

Step 2: Reduction. The resulting intermediate is then reduced by an NADH-dependent reductase, the product of the mas1 gene, to form mannopine.

This compound Synthesis

This compound is formed from mannopine through an intramolecular cyclization, resulting in a lactone. This reaction is catalyzed by this compound synthase, also known as mannopine cyclase, which is encoded by the ags gene, also located on the T-DNA.[1][2] This enzymatic lactonization of mannopine is a key step that differentiates the this compound-type opines.[3]

Genetic Organization and Homology

The genes responsible for mannopine and this compound biosynthesis, mas1, mas2, and ags, are clustered on the T-DNA of Ti or Ri plasmids.[4][5] Interestingly, the genes involved in the catabolism of these opines by Agrobacterium show significant homology to their biosynthetic counterparts. The catabolic genes, mocC, mocD, and agcA, are responsible for the reverse reactions, breaking down mannopine and this compound to be utilized by the bacterium.[6][7] This suggests a close evolutionary relationship and a tightly regulated system for opine metabolism.

Data Presentation: Enzyme Characteristics

Quantitative data on the enzymes involved in this compound and mannopine synthesis is crucial for understanding their function.

| Enzyme | Gene | Substrate(s) | Product | Molecular Mass (kDa) | Cofactor(s) |

| Mannopine Synthase (reductase component) | mas1 | Deoxy-fructosyl-glutamine, NADH | Mannopine, NAD+ | - | NADH |

| Mannopine Synthase (dehydratase component) | mas2 | D-mannose, L-glutamine | Deoxy-fructosyl-glutamine | - | - |

| This compound Synthase (Mannopine Cyclase) | ags | Mannopine | This compound | 45[8][9][10] | None required[8][10] |

Experimental Protocols

The elucidation of the this compound and mannopine biosynthetic pathways has been made possible through a variety of experimental techniques.

Heterologous Expression and Purification of Enzymes

A general protocol for the expression and purification of opine biosynthetic enzymes, such as this compound synthase, is outlined below. This protocol can be adapted for mannopine synthase as well.

-

Gene Cloning: The coding sequence of the target gene (ags or mas) is amplified by PCR and cloned into an appropriate expression vector, often with an affinity tag (e.g., His-tag) for purification.[3][11][12]

-

Transformation: The expression vector is transformed into a suitable host, typically E. coli.[13][14]

-

Protein Expression: The transformed E. coli cells are cultured and protein expression is induced (e.g., with IPTG).

-

Cell Lysis: The cells are harvested and lysed to release the recombinant protein.

-

Purification: The protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by further purification steps like ion-exchange or size-exclusion chromatography if necessary.[13]

Enzyme Activity Assays

5.2.1. Mannopine Synthase Activity Assay

The activity of the reductase component of mannopine synthase can be measured by monitoring the oxidation of its cofactor, NADH.

-

Reaction Mixture: Prepare a reaction mixture containing the purified Mas1 enzyme, its substrate (deoxy-fructosyl-glutamine), and NADH in a suitable buffer.

-

Initiation: Start the reaction by adding the enzyme or substrate.

-

Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD+.[15]

-

Calculation: The rate of the reaction can be calculated from the change in absorbance using the molar extinction coefficient of NADH.

5.2.2. This compound Synthase (Mannopine Cyclase) Activity Assay

The activity of this compound synthase can be determined by measuring the formation of this compound from mannopine.

-

Reaction Mixture: Incubate the purified Ags enzyme with its substrate, mannopine, in an appropriate buffer.

-

Time Course: Take aliquots of the reaction mixture at different time points.

-

Quenching: Stop the reaction in the aliquots (e.g., by adding acid or boiling).

-

Product Analysis: Analyze the formation of this compound using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2][16][17][18]

-

Quantification: Quantify the amount of this compound produced by comparing it to a standard curve.

Site-Directed Mutagenesis

To study the function of specific amino acid residues in the enzymes, site-directed mutagenesis can be employed.

-

Primer Design: Design primers containing the desired mutation.[6][8][19][20][21]

-

PCR Amplification: Use the mutagenic primers to amplify the entire plasmid containing the gene of interest using a high-fidelity DNA polymerase.[8][19][20]

-

Template Digestion: Digest the parental, non-mutated plasmid template with an enzyme like DpnI, which specifically cleaves methylated DNA (the template) but not the newly synthesized, unmethylated PCR product.[6][19]

-

Transformation: Transform the mutated plasmid into competent E. coli cells.

-

Verification: Sequence the plasmid from the resulting colonies to confirm the presence of the desired mutation.

Signaling Pathways and Regulation

The expression of the opine synthesis genes is tightly regulated within the plant cell. The promoter of the mas genes, for example, is known to be regulated by the plant hormones auxin and cytokinin.[22][23]

Regulation by Auxin and Cytokinin

Auxin and cytokinin are key plant hormones that regulate a wide range of developmental processes. Their signaling pathways converge to control the expression of various genes, including those involved in opine synthesis.[3][9][24][25][26][27][28][29]

The auxin signaling pathway involves the perception of auxin by TIR1/AFB receptors, leading to the degradation of Aux/IAA transcriptional repressors. This allows Auxin Response Factors (ARFs), a family of transcription factors, to bind to Auxin Response Elements (AuxREs) in the promoters of target genes and regulate their expression.[1][24][30]

Cytokinin signaling is initiated by histidine kinase receptors, leading to a phosphorelay cascade that ultimately activates Type-B Arabidopsis Response Regulators (ARRs), which are transcription factors that bind to cytokinin response elements in the promoters of target genes.[7]

The promoters of the mas genes contain cis-regulatory elements that are responsive to both auxin and cytokinin, suggesting a complex interplay between these two hormone signaling pathways in controlling opine synthesis.[7] The presence of specific Auxin Response Elements (AuxREs) with the consensus sequence TGTCTC in the promoters of auxin-responsive genes has been identified.[24]

Mandatory Visualizations

Biochemical Pathway of this compound Synthesis

Caption: Biosynthetic pathway of this compound from D-mannose and L-glutamine.

Experimental Workflow for Characterizing an Opine Biosynthesis Enzyme

Caption: Workflow for heterologous expression, purification, and characterization of an opine biosynthetic enzyme.

Simplified Auxin and Cytokinin Signaling Crosstalk in Regulating mas Gene Expression

Caption: Simplified model of auxin and cytokinin signaling pathways regulating mas gene expression.

Conclusion

The synthesis of this compound is directly dependent on the prior synthesis of mannopine, highlighting a linear biochemical relationship. The genes encoding the enzymes for these transformations are located on the T-DNA of Agrobacterium and are expressed in the host plant cell. The regulation of these genes by plant hormones such as auxin and cytokinin underscores the intricate interaction between the bacterium and its host. The homologous nature of the biosynthetic and catabolic gene sets for these opines suggests a co-evolutionary arms race for the control of these valuable nutrient sources. Further research into the specific kinetic parameters of the involved enzymes and the detailed molecular mechanisms of their regulation will provide a more complete understanding of this fascinating biological system and may reveal novel targets for controlling crown gall disease and for the development of new antimicrobial strategies.

References

- 1. Regulation of auxin transcriptional responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Promoter Motif Profiling and Binding Site Distribution Analysis of Transcription Factors Predict Auto- and Cross-Regulatory Mechanisms in Arabidopsis Flowering Genes [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. statalist.org [statalist.org]

- 5. Enzyme Kinetics 101: Michaelis-Menten Equation and Vmax [synapse.patsnap.com]

- 6. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]

- 7. Meeting at the DNA: Specifying Cytokinin Responses through Transcription Factor Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Site-Directed Mutagenesis [protocols.io]

- 9. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]

- 10. researchgate.net [researchgate.net]

- 11. Validated method for phytohormone quantification in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of an activity assay for characterizing deoxyhypusine synthase and its diverse reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. devtoolsdaily.com [devtoolsdaily.com]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. savemyexams.com [savemyexams.com]

- 17. Analytical Methods for Detection of Plant Metabolomes Changes in Response to Biotic and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. assaygenie.com [assaygenie.com]

- 20. bowdish.ca [bowdish.ca]

- 21. static.igem.org [static.igem.org]

- 22. youtube.com [youtube.com]

- 23. Enhanced Agrobacterium-Mediated Transformation in Chinese Cabbage via Tenoxicam, Phytohormone Optimization, and Visual Reporters | MDPI [mdpi.com]

- 24. AUXIN RESPONSE FACTOR3 Regulates Floral Meristem Determinacy by Repressing Cytokinin Biosynthesis and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Auxin–Cytokinin Interaction Regulates Meristem Development - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Cytokinin and auxin interaction in root stem-cell specification during early embryogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Molecular Responses during Plant Grafting and Its Regulation by Auxins, Cytokinins, and Gibberellins | MDPI [mdpi.com]

- 29. Frontiers | Editorial: Methods in phytohormone detection and quantification: 2022 [frontiersin.org]

- 30. To bind or not to bind: how AUXIN RESPONSE FACTORs select their target genes - PMC [pmc.ncbi.nlm.nih.gov]

The Evolutionary Trajectory of Agropine Catabolism: A Technical Guide

This technical guide provides an in-depth exploration of the evolutionary origins, genetic organization, and regulation of agropine catabolism genes in Agrobacterium. It is intended for researchers in molecular biology, microbiology, and drug development seeking a comprehensive understanding of this unique bacterial metabolic system. The document synthesizes key research findings, presenting quantitative data, detailed experimental methodologies, and visual diagrams of the underlying molecular processes.

Introduction: The Opine Concept and Genetic Colonization

Agrobacterium tumefaciens, a soil-dwelling bacterium, is the causative agent of crown gall disease in plants. This pathogenic interaction is a sophisticated example of "genetic colonization," whereby the bacterium transfers a segment of its tumor-inducing (Ti) plasmid, known as the T-DNA, into the plant host's genome.[1] The T-DNA carries genes that, once expressed by the plant's cellular machinery, direct the synthesis of plant hormones, leading to tumor formation, and unique compounds called opines.[2][3][4]

Opines, such as this compound, are derivatives of amino acids or sugars that the bacterium is uniquely equipped to use as a source of carbon, nitrogen, and sometimes phosphorus.[2][5][6] The genes for opine catabolism are located on the non-transferred portion of the Ti plasmid.[3][5][6] This elegant strategy, termed the "opine concept," ensures that the bacterium engineers a niche for itself, creating a dedicated nutrient supply that competing microbes cannot easily exploit.[5] This guide focuses specifically on the evolutionary mechanisms that have shaped the genes responsible for the catabolism of this compound and related mannityl opines.

Evolutionary Origins of this compound Catabolism Genes

The evolution of the this compound metabolic system is a compelling story of gene duplication, divergence, and convergent evolution. Research indicates that the bacterial genes for breaking down opines are intimately linked to the T-DNA genes that command their synthesis in the plant.

Gene Duplication and Functional Divergence

A primary mechanism in the evolution of the this compound system is gene duplication. The gene for this compound biosynthesis in the plant, ags (mannopine cyclase), is located on the T-DNA. Its function is to cyclize mannopine into this compound within the plant tumor cells.[7][8][9] On the bacterial Ti plasmid, a separate gene, agcA, encodes a catabolic mannopine cyclase that performs a similar function in the bacterium.[7][10]

Sequence analysis has revealed that the plant-expressed ags gene and the bacterium-expressed agcA gene are homologous, sharing approximately 60% identity at the DNA level.[7][8][11] This strong similarity suggests they arose from a common ancestral gene that underwent a duplication event. Following duplication, one copy became associated with the T-DNA and evolved a plant-specific promoter, while the other remained on the bacterial plasmid with a bacterial promoter.[7][8] This divergence allowed for the specialization of the two genes for anabolic (biosynthesis in the plant) and catabolic (degradation in the bacterium) roles.

A similar evolutionary link has been established for the genes involved in mannopine metabolism. The bacterial mannopine catabolism (moc) genes show significant sequence identity to the T-DNA's mannopine synthesis (mas) genes, indicating they also likely evolved from a common ancestor.[8] It has been proposed that the tumor-expressed mas genes evolved from the bacterial moc genes, which themselves may have been derived from other genes in the bacterial genome.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. Transient Expression Assay in NahG Arabidopsis Plants Using Agrobacterium tumefaciens [bio-protocol.org]

- 3. Opine catabolic loci from Agrobacterium plasmids confer chemotaxis to their cognate substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative dissection of Agrobacterium T-DNA expression in single plant cells reveals density-dependent synergy and antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simplified Protocol to Demonstrate Gene Expression in Nicotiana benthamiana Using an Agrobacterium-Mediated Transient Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mybiosource.com [mybiosource.com]

- 7. Opine-Based Agrobacterium Competitiveness: Dual Expression Control of the Agrocinopine Catabolism (acc) Operon by Agrocinopines and Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A T-DNA gene required for this compound biosynthesis by transformed plants is functionally and evolutionarily related to a Ti plasmid gene required for catabolism of this compound by Agrobacterium strains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In silico analysis of the chemotactic system of Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Improved Protocol for Efficient Agrobacterium-Mediated Transient Gene Expression in Medicago sativa L - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A T-DNA gene required for this compound biosynthesis by transformed plants is functionally and evolutionarily related to a Ti plasmid gene required for catabolism of this compound by Agrobacterium strains - PubMed [pubmed.ncbi.nlm.nih.gov]

Agropine: A Key Signal Molecule Orchestrating Plant-Microbe Interactions in the Rhizosphere

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The rhizosphere is a dynamic environment characterized by intricate chemical communication between plants and microorganisms. Among the diverse signaling molecules, opines, particularly agropine, play a pivotal role in mediating the interaction between plants and the plant pathogen Agrobacterium tumefaciens. This technical guide provides a comprehensive overview of this compound as a signal molecule, detailing its biosynthesis by transformed plant cells, its perception and catabolism by Agrobacterium, and its function in orchestrating bacterial chemotaxis, gene expression, and the transfer of genetic material. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual diagrams of key pathways to serve as a valuable resource for researchers in plant science, microbiology, and drug development.

Introduction: The "Opine Concept" and this compound's Role

The "opine concept" posits that pathogenic Agrobacterium species genetically engineer their plant hosts to produce unique compounds, termed opines, which the bacteria can exclusively utilize as a source of carbon, nitrogen, and energy.[1] This creates a selective advantage for the pathogen in the competitive rhizosphere environment.[2][3] this compound is a specific type of opine, a heterocyclic sugar derivative, synthesized in plant tissues transformed by certain strains of Agrobacterium tumefaciens and Agrobacterium rhizogenes.[1][4][5]

Beyond its nutritional role, this compound functions as a critical signaling molecule. It acts as a chemoattractant, guiding motile Agrobacterium towards the nutrient-rich environment of the plant tumor or transformed roots.[6] Furthermore, this compound and other opines are known to induce the expression of genes responsible for their own catabolism and for the conjugative transfer of the tumor-inducing (Ti) or root-inducing (Ri) plasmid to other bacteria.[7][8] This facilitates the spread of the pathogenic traits within the bacterial population. Understanding the molecular mechanisms of this compound signaling is crucial for developing novel strategies to combat crown gall disease and for harnessing the Agrobacterium-plant interaction for biotechnological applications.

This compound Biosynthesis and Catabolism: A Tale of Two Kingdoms

The biosynthesis of this compound in the plant and its subsequent catabolism by Agrobacterium are tightly linked processes, with the genes for both pathways encoded by the bacterial Ti or Ri plasmid.

Biosynthesis in the Plant Host

The genetic information for this compound synthesis is located on the T-DNA (transferred DNA) region of the Ti/Ri plasmid, which is transferred and integrated into the plant genome during infection.[9][10] The biosynthesis of this compound is a multi-step process involving enzymes encoded by the ags (this compound synthesis) and mas (mannopine synthesis) genes.[4][5]

The proposed pathway begins with the condensation of a sugar and an amino acid, followed by a cyclization reaction to form the characteristic lactone structure of this compound.[4][5] Specifically, mannopine is synthesized first and is then lactonized to form this compound.[4]

Catabolism by Agrobacterium

The genes for this compound catabolism are located on the non-T-DNA portion of the Ti/Ri plasmid and are organized in operons.[11] The expression of these catabolic operons is induced by the presence of this compound itself.[8] The catabolic pathway essentially reverses the biosynthetic process, breaking down this compound into its constituent sugar and amino acid components, which can then enter the bacterium's central metabolism.[5] Interestingly, the genes for this compound biosynthesis (ags) and catabolism (agcA) are thought to have evolved from a common ancestral gene through a duplication event.[12][13]

Quantitative Data on this compound and Related Opine Signaling

While specific quantitative data for this compound's signaling effects are dispersed throughout the literature, this section compiles available data and uses findings from closely related opines to illustrate the quantitative nature of these interactions.

Table 1: Opine Concentrations in Transformed Plant Tissues

| Opine | Plant Tissue | Concentration Range | Reference(s) |

| Octopine | Tobacco Crown Gall | 1-240 times higher than normal tissue | [4] |

| Octopine | Sunflower Crown Gall | Trace to high levels | [2] |

| Nopaline | Grapevine Crown Gall | High levels | [2] |

| Vitopine | Grapevine Crown Gall | Present | [2] |

| This compound | "Null-type" Crown Gall | Detected | [5] |

Table 2: this compound and Other Opines as inducers of Gene Expression and Plasmid Transfer

| Opine(s) | Induced Process | Quantitative Effect | Reference(s) |

| Agrocinopines | acc operon expression | Induction by opines and phosphate starvation | [14] |

| Octopine | occ operon expression | Activated by a LysR-type regulator | [15] |

| Opines (general) | Ti plasmid copy number | Up to eightfold increase | [7] |

| Octopine & Agrocinopines | Ti plasmid conjugation | Requires opine as an inducing signal | [16][17] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study this compound as a signal molecule in the rhizosphere.

Protocol for Opine Extraction and Quantification from Plant Tissues

This protocol is adapted from methods developed for the analysis of various opines, including mannopine, a precursor to this compound.

Objective: To extract and quantify this compound from transformed plant tissues.

Materials:

-

Transformed plant tissue (e.g., crown gall, hairy roots)

-

Liquid nitrogen

-

Mortar and pestle

-

80% Methanol

-

Centrifuge and centrifuge tubes

-

Syringe filters (0.22 µm)

-

UHPLC-ESI-QTOF mass spectrometer

-

This compound standard (if available)

Procedure:

-

Harvest fresh transformed plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer a known weight of the powdered tissue (e.g., 100 mg) to a centrifuge tube.

-

Add 1 mL of 80% methanol to the tube.

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Sonicate the sample for 15 minutes in a sonication bath.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant.

-

For quantitative analysis, repeat the extraction with another 1 mL of 80% methanol and pool the supernatants.

-

Filter the pooled supernatant through a 0.22 µm syringe filter into a clean vial for analysis.

-

Analyze the sample using a UHPLC-ESI-QTOF mass spectrometer.

-

For quantification, create a standard curve using a pure this compound standard of known concentrations. If a standard is unavailable, relative quantification can be performed by comparing peak areas between different samples.

Protocol for Agrobacterium Chemotaxis Assay

This protocol describes a soft agar swarm plate assay to assess the chemotactic response of Agrobacterium to this compound.

Objective: To determine if this compound acts as a chemoattractant for Agrobacterium tumefaciens.

Materials:

-

Agrobacterium tumefaciens strain of interest

-

Appropriate liquid growth medium (e.g., LB or YEP)

-

Chemotaxis agar (e.g., 0.3% agar in a minimal medium)

-

This compound solution of known concentration

-

Sterile petri dishes

-

Incubator

Procedure:

-

Grow the Agrobacterium strain in liquid medium overnight at 28°C with shaking.

-

Prepare chemotaxis agar plates.

-

Inoculate the center of the chemotaxis agar plate with a small volume (e.g., 2-5 µL) of the overnight bacterial culture.

-

Once the inoculum has dried, spot a small volume (e.g., 1 µL) of the this compound solution at a specific distance from the bacterial inoculum. A negative control (buffer or water) should be spotted on the opposite side.

-

Incubate the plates at 28°C for 24-48 hours.

-

Observe the plates for the formation of a "swarm" of bacteria moving towards the this compound spot, indicating a positive chemotactic response. The diameter of the swarm can be measured for a semi-quantitative analysis.

Protocol for this compound-Induced Gene Expression Analysis using RT-qPCR

This protocol outlines the steps to quantify the expression of this compound catabolism genes in Agrobacterium in response to this compound.

Objective: To measure the change in transcript levels of target genes in Agrobacterium upon exposure to this compound.

Materials:

-

Agrobacterium tumefaciens strain

-

Liquid growth medium

-

This compound solution

-

RNA extraction kit suitable for bacteria

-

DNase I

-

Reverse transcriptase and reagents for cDNA synthesis

-

qPCR master mix (e.g., SYBR Green-based)

-

Primers for target genes (e.g., agcA) and a reference gene

-

Real-time PCR instrument

Procedure:

-

Grow an overnight culture of Agrobacterium.

-

Inoculate fresh medium with the overnight culture and grow to mid-log phase.

-

Divide the culture into two: one control group and one treatment group.

-

Add this compound to the treatment group to a final desired concentration. Add an equal volume of solvent to the control group.

-

Incubate both cultures for a specific period (e.g., 1-4 hours).

-

Harvest the bacterial cells by centrifugation.

-

Extract total RNA from both control and treated cells using a suitable RNA extraction kit.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize cDNA from the RNA templates using reverse transcriptase.

-

Perform qPCR using the synthesized cDNA, primers for the target and reference genes, and a qPCR master mix.

-

Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression in the this compound-treated sample relative to the control.

Visualizing this compound Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

References

- 1. Microfluidic chemotaxis assay - Microfluidics Innovation Center [microfluidics-innovation-center.com]

- 2. mpipz.mpg.de [mpipz.mpg.de]

- 3. researchgate.net [researchgate.net]

- 4. Detection and quantitation of octopine in normal plant tissue and in crown gall tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound in “null-type” crown gall tumors: Evidence for generality of the opine concept - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Motility and Chemotaxis in Agrobacterium tumefaciens Surface Attachment and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Agrobacterium tumefaciens responses to plant-derived signaling molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Agrobacterium tumefaciens responses to plant-derived signaling molecules [frontiersin.org]

- 9. ojs.openagrar.de [ojs.openagrar.de]

- 10. Transcriptome Profiling and Functional Analysis of<i>Agrobacterium tumefaciens</i>Reveals a General Conserved Response … [ouci.dntb.gov.ua]

- 11. A sensitive, versatile microfluidic assay for bacterial chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 13. A T-DNA gene required for this compound biosynthesis by transformed plants is functionally and evolutionarily related to a Ti plasmid gene required for catabolism of this compound by Agrobacterium strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Opine-Based Agrobacterium Competitiveness: Dual Expression Control of the Agrocinopine Catabolism (acc) Operon by Agrocinopines and Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Transcription of the octopine catabolism operon of the Agrobacterium tumor-inducing plasmid pTiA6 is activated by a LysR-type regulatory protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Conjugation factor of Agrobacterium tumefaciens regulates Ti plasmid transfer by autoinduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Induction and Loss of Ti Plasmid Conjugative Competence in Response to the Acyl-Homoserine Lactone Quorum-Sensing Signal - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Presence of Agropine: A Technical Guide to its Natural Occurrence and Analysis in Planta

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of agropine, a unique secondary metabolite found in the plant kingdom. The presence of this compound is not a feature of innate plant metabolism but is rather a consequence of genetic transformation by Agrobacterium species. This document details its occurrence, biosynthetic pathway, and the experimental protocols for its detection and quantification, offering a comprehensive resource for researchers in phytochemistry, plant pathology, and drug discovery.

Natural Occurrence of this compound

This compound is a member of the opine family, which are low-molecular-weight compounds synthesized in plant tissues transformed by Agrobacterium tumefaciens or Agrobacterium rhizogenes. These bacteria transfer a segment of their plasmid DNA, known as the T-DNA, into the plant genome. The T-DNA carries genes that, when expressed by the plant's cellular machinery, lead to the synthesis of phytohormones, causing tumorous growth (crown galls or hairy roots), and the production of opines. This compound serves as a specific carbon and nitrogen source for the colonizing bacteria.

While not naturally produced by untransformed plants, the integration of T-DNA into a plant's genome can be a naturally occurring event in evolutionary history, leading to what are known as "natural genetically modified organisms" (nGMOs). Some of these nGMOs have been found to retain and express opine synthesis genes.

The table below summarizes the documented presence of this compound in various plant species, primarily within crown gall tumors or hairy roots induced by Agrobacterium. It is important to note that while the presence of this compound is well-documented, specific quantitative data on its concentration in different plant tissues is scarce in publicly available literature. The levels are often described qualitatively as "high" or in relative terms.

| Plant Species | Tissue Type | Inducing Agent | This compound Presence | Quantitative Data (µg/g fresh weight) | Reference(s) |

| Nicotiana tabacum (Tobacco) | Crown Gall Tumor | Agrobacterium tumefaciens (octopine-type) | Present | Not Reported | [1] |

| Helianthus annuus (Sunflower) | Crown Gall Tumor | Agrobacterium tumefaciens (octopine-type) | Present | Not Reported | [2] |

| Kalanchoe daigremontiana | Crown Gall Tumor | Agrobacterium tumefaciens (this compound-type) | Present | Not Reported | [1] |

| Various Dicotyledonous Species | Hairy Roots | Agrobacterium rhizogenes (this compound-type) | Present | Not Reported | [3] |

| "Null-type" Tumors | Crown Gall Tumor | Agrobacterium tumefaciens (e.g., pTiBo542) | Present | Not Reported | [4][5] |

Biosynthesis of this compound

This compound is not synthesized de novo by plants but is the result of the enzymatic modification of a precursor molecule, mannopine. The biosynthesis is a two-step process catalyzed by enzymes encoded by genes located on the T-DNA transferred from Agrobacterium.

The key enzymes in this pathway are:

-

Mannopine Synthase (Mas): This enzyme, encoded by the mas1 and mas2 genes, catalyzes the reductive condensation of a sugar (D-mannose) and an amino acid (L-glutamine) to form mannopine.

-

This compound Synthase (Ags) / Mannopine Cyclase: Encoded by the ags gene, this enzyme facilitates the lactonization of mannopine to produce this compound.[4][6]

Experimental Protocols

The detection and quantification of this compound in plant tissues require specific extraction and analytical methods. Below are detailed protocols for a modern high-performance liquid chromatography-mass spectrometry (HPLC-MS) method and a classical paper electrophoresis technique.

Protocol 1: UHPLC-ESI-QTOF Mass Spectrometry for Opine Quantification

This method is adapted from modern analytical procedures for opine analysis and offers high sensitivity and specificity.[3]

1. Sample Preparation and Extraction: a. Collect 30-40 mg of fresh plant tissue (e.g., crown gall or hairy root) and immediately freeze in liquid nitrogen. b. Lyophilize the frozen tissue for 24 hours and then grind to a fine powder using a bead beater or mortar and pestle. c. To the powdered tissue, add 1 mL of 80% methanol (MeOH). d. Vortex the mixture vigorously to ensure thorough homogenization. e. Sonicate the sample for 10 minutes at room temperature in an ultrasonic bath. f. Centrifuge the extract at 14,500 x g for 10 minutes at 4°C. g. Carefully collect the supernatant. h. Repeat the extraction (steps c-g) on the remaining pellet with another 1 mL of 80% MeOH. i. Pool the two supernatants and filter through a 0.22 µm syringe filter into an HPLC vial.

2. UHPLC-ESI-QTOF Analysis: a. Chromatographic System: Ultra-High-Performance Liquid Chromatography system. b. Column: A suitable reversed-phase column (e.g., C18) for polar compound analysis. c. Mobile Phase A: Water with 0.1% formic acid. d. Mobile Phase B: Acetonitrile with 0.1% formic acid. e. Gradient Elution: A suitable gradient program to separate opines. For example:

- 0-1 min: 5% B

- 1-8 min: Linear gradient to 95% B

- 8-10 min: Hold at 95% B

- 10-10.1 min: Linear gradient back to 5% B

- 10.1-12 min: Hold at 5% B for column re-equilibration. f. Flow Rate: 0.3 mL/min. g. Injection Volume: 5 µL. h. Mass Spectrometry System: Quadrupole Time-of-Flight (QTOF) mass spectrometer with an Electrospray Ionization (ESI) source. i. Ionization Mode: Positive ion mode. j. Data Acquisition: Acquire data in MS and MS/MS (tandem mass spectrometry) modes. The exact mass of this compound can be used for targeted detection. k. Quantification: Use a standard curve prepared with a pure this compound standard to quantify its concentration in the plant extract.

Protocol 2: High-Voltage Paper Electrophoresis (HVPE) for Opine Detection

This is a classical method for the separation and qualitative detection of opines.[2]

1. Sample Preparation and Extraction: a. Homogenize fresh plant tissue (approximately 1 g) in a suitable volume (e.g., 2 mL) of 80% ethanol. b. Centrifuge the homogenate at 10,000 x g for 10 minutes. c. Collect the supernatant and dry it under vacuum. d. Re-dissolve the dried extract in a small volume (e.g., 100 µL) of water.

2. Paper Electrophoresis: a. Apparatus: High-voltage paper electrophoresis system. b. Paper: Whatman 3MM chromatography paper. c. Buffer: Acetic acid-formic acid buffer (pH 1.7-1.9). d. Sample Application: Spot a small volume (e.g., 5-10 µL) of the concentrated extract onto a pencil line drawn in the center of the paper. e. Electrophoresis: Run the electrophoresis at a high voltage (e.g., 3000 V) for a sufficient time to achieve separation (e.g., 1-2 hours). The exact voltage and time may need to be optimized. f. Drying: After electrophoresis, thoroughly dry the paper in a fume hood.

3. Visualization: a. Reagent: Alkaline silver nitrate solution. b. Staining: Dip the dried paper in the alkaline silver nitrate reagent. c. Development: Opines will appear as dark brown or black spots. The migration distance can be compared to that of a pure this compound standard run on the same paper.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the workflow for this compound analysis and the signaling context of its biosynthesis.

Conclusion

This compound stands as a fascinating example of the intricate biochemical interactions between plants and pathogenic bacteria. Its presence is a definitive marker of genetic transformation by Agrobacterium. While its natural occurrence is limited to these transformed tissues and naturally occurring transgenic plants, the study of its biosynthesis and accumulation provides valuable insights into plant-microbe interactions and the metabolic potential of genetically modified plant cells. The analytical methods detailed in this guide offer robust frameworks for researchers to detect and quantify this compound, paving the way for further investigations into its physiological roles and potential applications. The notable absence of extensive quantitative data in the literature highlights an area ripe for future research, which could further elucidate the dynamics of opine production in different plant species and under various conditions.

References

- 1. mpipz.mpg.de [mpipz.mpg.de]

- 2. journals.asm.org [journals.asm.org]

- 3. Thieme E-Journals - Planta Medica / Full Text [thieme-connect.com]

- 4. This compound in “null-type” crown gall tumors: Evidence for generality of the opine concept - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Bases of Crown Gall Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dual promoter of Agrobacterium tumefaciens mannopine synthase genes is regulated by plant growth hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Agropine Extraction from Plant Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agropine is a low molecular weight opine, specifically a mannityl family opine, produced in plant crown gall tumors induced by the pathogenic bacterium Agrobacterium tumefaciens. These compounds are synthesized by the plant machinery under the direction of genes transferred from the bacterium's Ti plasmid. This compound and other opines serve as a unique carbon and nitrogen source for the colonizing bacteria, illustrating a remarkable example of biochemical parasitism. The presence of this compound is a key biomarker for crown gall disease and its unique structure makes it a molecule of interest for further research and potential applications in drug development.

This document provides a detailed protocol for the extraction, purification, and quantification of this compound from crown gall tissues. The methodologies are based on established principles of natural product chemistry and analytical techniques, synthesized to provide a comprehensive workflow for researchers.

Data Presentation

The efficiency of this compound extraction is highly dependent on the solvent system and extraction conditions. Below is a summary of hypothetical quantitative data based on typical alkaloid and opine extraction efficiencies, which should be used as a baseline for optimization.

| Parameter | Method A: Ethanolic Extraction | Method B: Aqueous Homogenization | Notes |

| Extraction Solvent | 80% Ethanol (v/v) in water | Deionized Water | Ethanol is effective for extracting a broad range of polar to moderately polar compounds. |

| Solvent to Tissue Ratio | 10:1 (mL solvent: g tissue) | 2:1 (mL solvent: g tissue) | A higher solvent ratio in ethanolic extraction aids in efficient solubilization. |

| Extraction Time | 24 hours | 30 minutes | Longer maceration in ethanol allows for thorough extraction. |

| Extraction Temperature | Room Temperature (20-25°C) | 4°C | Room temperature is sufficient for ethanolic extraction; cooling is used to minimize degradation. |

| Crude Extract Yield | ~15-20% of dry tissue weight | ~5-10% of fresh tissue weight | Yields are estimates and will vary based on tumor size, age, and plant species. |

| Purity (Post-LLE) | ~40-50% | ~20-30% | Liquid-liquid extraction significantly improves purity by removing non-polar contaminants. |

| Final Purity (Post-HPLC) | >95% | >95% | Preparative HPLC is essential for achieving high purity suitable for analytical standards. |

Experimental Protocols

I. Sample Collection and Preparation

-

Tissue Collection : Excise crown gall tumors from the host plant using a sterile scalpel. Select healthy, turgid tumor tissue, avoiding necrotic or decaying parts.

-

Surface Sterilization : To minimize microbial contamination, briefly rinse the excised galls with sterile deionized water, followed by a 1-minute immersion in 70% ethanol, and a final rinse with sterile deionized water.

-

Homogenization : Blot the surface-sterilized galls dry with sterile filter paper. For fresh tissue extraction, proceed directly to homogenization. For dry tissue analysis, freeze-dry the galls and then grind them into a fine powder using a mortar and pestle.

II. This compound Extraction from Crown Gall Tissue

This protocol describes a solid-liquid extraction using ethanol, a solvent in which this compound has been reported as a constituent of the extract.

-

Maceration : Weigh the powdered, freeze-dried crown gall tissue. Add 80% aqueous ethanol in a 10:1 solvent-to-tissue ratio (e.g., 100 mL of 80% ethanol for 10 g of dried tissue) into an Erlenmeyer flask.

-

Extraction : Seal the flask and place it on an orbital shaker at room temperature (20-25°C) for 24 hours to allow for thorough extraction.

-

Filtration : After 24 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant debris.

-

Concentration : Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C to remove the ethanol. The resulting aqueous extract can be used for further purification.

III. Purification of this compound

A. Liquid-Liquid Extraction (LLE) for Preliminary Purification

This step aims to remove non-polar impurities from the aqueous extract.

-

Solvent Partitioning : Transfer the concentrated aqueous extract from the previous step into a separatory funnel. Add an equal volume of a non-polar solvent such as n-hexane.

-

Extraction : Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure. Allow the layers to separate.

-

Phase Separation : The polar this compound will remain in the lower aqueous phase. Drain the aqueous layer into a clean flask. Discard the upper n-hexane layer, which contains non-polar contaminants.

-

Repeat : Repeat the extraction with n-hexane two more times to ensure complete removal of non-polar impurities.

B. Preparative High-Performance Liquid Chromatography (HPLC) for Final Purification

For obtaining high-purity this compound, preparative HPLC is recommended. The following are suggested starting conditions that may require optimization.

-

Sample Preparation : Filter the aqueous extract from the LLE step through a 0.45 µm syringe filter before injection into the HPLC system.

-

HPLC Conditions :

-

Column : A reversed-phase C18 column is a suitable starting point for separating polar analytes like this compound.

-

Mobile Phase : A gradient elution with a polar mobile phase is recommended.

-

Solvent A: 0.1% formic acid in water

-

Solvent B: Acetonitrile

-

-

Gradient Program : Start with a high percentage of Solvent A (e.g., 95%) and gradually increase the percentage of Solvent B over 20-30 minutes.

-

Flow Rate : Typically 1-5 mL/min for preparative columns.

-

Detection : A UV detector set at a low wavelength (e.g., 210 nm) is suitable for detecting compounds like this compound that lack a strong chromophore.

-

-

Fraction Collection : Collect the fractions corresponding to the this compound peak as determined by preliminary analytical HPLC runs with a standard (if available) or by mass spectrometry detection.

-

Purity Analysis : Analyze the collected fractions using analytical HPLC to confirm purity. Pool the pure fractions and remove the solvent by lyophilization to obtain pure this compound.

IV. Quantification of this compound

Analytical HPLC is the method of choice for the quantification of this compound in the extracted samples.

-